3-Amino-3-(pyridin-2-YL)propanenitrile
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Overview
Description
3-Amino-3-(pyridin-2-yl)propanenitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyridin-2-yl)propanenitrile typically involves the reaction of 2-bromopyridine with malononitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the malononitrile group. The resulting intermediate is then treated with ammonia to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyridin-2-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Oxidation of this compound can yield pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce 3-Amino-3-(pyridin-2-yl)propanamine.
Substitution: Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-Amino-3-(pyridin-2-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Similar in structure but with a methyl group instead of a nitrile group.
3-(Pyridin-2-yl)propanenitrile: Lacks the amino group present in 3-Amino-3-(pyridin-2-yl)propanenitrile.
Uniqueness
This compound is unique due to the presence of both an amino group and a nitrile group attached to the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-amino-3-pyridin-2-ylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-3,6-7H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYCENTMKDUBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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